![molecular formula C10H8F2N2O2S B2988039 3-Amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxylic acid CAS No. 676579-53-6](/img/structure/B2988039.png)

3-Amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

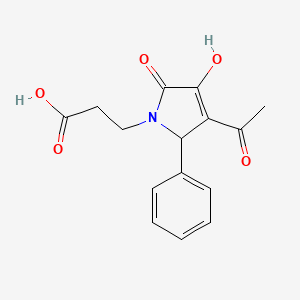

3-Amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxylic acid, also known as DFMTA, is an organic compound with a wide range of applications in scientific research and lab experiments. It is a derivative of thiophene, a five-membered ring structure with a sulfur atom in the center. DFMTA has been used in many studies due to its unique properties and its ability to interact with various biological systems.

Wissenschaftliche Forschungsanwendungen

- Fe3O4 Nanoparticles Functionalization : Researchers have synthesized pyridine-4-carboxylic acid (PYCA) -functionalized Fe3O4 nanoparticles . These magnetic nanocatalysts exhibit high surface-to-volume ratios, making them effective for catalytic applications .

- Catalytic Activity : The Fe3O4-PYCA catalyst facilitates the one-pot synthesis of pyrano[3,2-b]pyranone derivatives from aromatic aldehydes, kojic acid, and ethyl cyanoacetate under solvent-free conditions. Notably, this protocol offers environmental friendliness, simplicity, high yields, and short reaction times .

- Multi-Component Reactions (MCRs) : MCRs are valuable in drug discovery due to their simplicity, efficiency, and selectivity. Pyridine-4-carboxylic acid derivatives can participate in MCRs, leading to the synthesis of bioactive compounds .

- Biological and Pharmacological Properties : 4H-pyran derivatives, including pyrano[3,2-b]pyranones, exhibit diverse properties such as anticoagulant, spasmolytic, anticancer, and antianaphylactic effects. These compounds are also relevant as photoactive materials .

- Diverse Synthetic Routes : Researchers have reported various methods for synthesizing 4H-pyran derivatives. The importance of these compounds in medicinal chemistry drives ongoing investigations .

- Other Reactions : Beyond the specific example mentioned, pyridine-4-carboxylic acid derivatives may find applications in other catalytic reactions due to their unique properties .

- Surface-Functionalized Nanoparticles : The combination of magnetic properties and surface functionalization opens avenues for applications in biotechnology and biocompatible materials .

Catalysis and Nanomaterials

Drug Design and Medicinal Chemistry

Organic Synthesis

Catalytic Applications Beyond Organic Synthesis

Chemical Biology and Biotechnology

Industrial and Environmental Chemistry

Wirkmechanismus

Target of Action

Related compounds such as pyridinecarboxylic acids have been known to interact with various biological targets .

Mode of Action

A related compound with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring exhibited improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein .

Biochemical Pathways

Related compounds such as 2-pyridinecarboxylic acid have been known to be involved in various biochemical pathways .

Result of Action

Related compounds have shown various effects such as enzyme inhibition .

Eigenschaften

IUPAC Name |

3-amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2N2O2S/c1-3-2-4(8(11)12)14-9-5(3)6(13)7(17-9)10(15)16/h2,8H,13H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDDFBKIBGPQZAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C(=C(S2)C(=O)O)N)C(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methylspiro[indoline-3,4'-piperidin]-2-one hydrochloride](/img/no-structure.png)

![(E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-(4-benzylphenyl)-3-oxopropanenitrile](/img/structure/B2987958.png)

![N-(2-(1H-indol-3-yl)ethyl)-1-(benzo[d]oxazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2987967.png)

![3-(3,4-dimethylphenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2987970.png)

![3-{4-Amino-3-[(2-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfanyl]-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl}propanoic acid](/img/structure/B2987972.png)